molecular formula C23H26N4O B3039094 TLX agonist 1 CAS No. 958323-31-4

TLX agonist 1

Cat. No. B3039094
CAS RN: 958323-31-4
M. Wt: 374.5 g/mol
InChI Key: SSGJAUSSGPIZEE-UHFFFAOYSA-N
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Description

TLX agonist 1, also known as CCRP2 or SUN23314, is a modulator of the orphan nuclear receptor tailless (TLX, NR2E1). It has an EC50 of 1.0 μM and a Kd of 650 nM . It binds to the recombinant TLX protein and enhances TLX transcriptional repressive activity .


Synthesis Analysis

The development of a potent TLX agonist was based on fragment screening, pharmacophore modeling, and fragment fusion . The pharmacophore similarity of a fragment screening hit and the TLX ligand ccrp2 provided a rational basis for fragment linkage, which resulted in several TLX activator scaffolds .


Molecular Structure Analysis

The molecular formula of TLX agonist 1 is C23H26N4O . The molecular weight is 374.48 .


Chemical Reactions Analysis

The H-NMR data of TLX agonist 1 is consistent with its structure .


Physical And Chemical Properties Analysis

TLX agonist 1 is a solid compound . It has a solubility of 62.5 mg/mL in DMSO . The storage conditions are as follows: powder form can be stored at -20°C for 3 years and at 4°C for 2 years. In solvent form, it can be stored at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Safety and Hazards

TLX agonist 1 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to move to fresh air and give oxygen if breathing is difficult . If it comes in contact with skin, it should be rinsed thoroughly with large amounts of water . If swallowed, the mouth should be washed out with copious amounts of water .

Future Directions

The development of a potent TLX agonist based on fragment screening, pharmacophore modeling, and fragment fusion has been reported . This has resulted in several TLX activator scaffolds, providing a promising direction for future research .

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGJAUSSGPIZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLX agonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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